An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4'-nitrobenzophenone
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4'-nitrobenzophenone is a halogenated nitrobenzophenone derivative with potential applications in medicinal chemistry and materials science. As a substituted benzophenone, its physicochemical properties are of considerable interest for understanding its reactivity, bioavailability, and suitability for various applications. This technical guide provides a comprehensive overview of the predicted and known physicochemical properties of 3-Fluoro-4'-nitrobenzophenone, alongside a comparative analysis with its isomers and related compounds. Detailed experimental protocols for the determination of these properties are also presented to facilitate further research and characterization of this compound.
Introduction and Significance
Benzophenone and its derivatives are a critical class of organic compounds utilized in a wide array of applications, from photoinitiators in polymer chemistry to scaffolds in drug discovery. The introduction of substituents, such as halogens and nitro groups, can significantly modulate the electronic and steric properties of the benzophenone core, leading to tailored functionalities. 3-Fluoro-4'-nitrobenzophenone, with a fluorine atom on one phenyl ring and a nitro group on the other, presents an intriguing case for study. The electron-withdrawing nature of both the fluoro and nitro groups, combined with the conformational flexibility of the diaryl ketone structure, suggests unique reactivity and potential for intermolecular interactions.
Chemical Identity and Structure
-
IUPAC Name: (3-Fluorophenyl)(4-nitrophenyl)methanone
-
Molecular Formula: C₁₃H₈FNO₃
-
Molecular Weight: 245.21 g/mol
-
CAS Number: A specific CAS number for 3-Fluoro-4'-nitrobenzophenone is not widely indexed, highlighting its novelty or limited commercial availability. For comparison, the isomer 4-Fluoro-4'-nitrobenzophenone is registered under CAS number 2195-47-3.[1]
Table 1: Core Chemical Information
| Parameter | Value | Source |
| IUPAC Name | (3-Fluorophenyl)(4-nitrophenyl)methanone | - |
| Molecular Formula | C₁₃H₈FNO₃ | Calculated |
| Molecular Weight | 245.21 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)[O-] | - |
| InChI Key | - | - |
Physicochemical Properties: A Comparative Analysis
Due to the limited direct experimental data for 3-Fluoro-4'-nitrobenzophenone, this section provides a comparative analysis with its isomer, 4-Fluoro-4'-nitrobenzophenone, and the parent compound, benzophenone.
Table 2: Comparison of Physicochemical Properties
| Property | 3-Fluoro-4'-nitrobenzophenone (Predicted) | 4-Fluoro-4'-nitrobenzophenone (Experimental) | Benzophenone (Experimental) |
| Physical State | Crystalline solid | Crystalline solid | White solid |
| Melting Point (°C) | Likely in the range of 80-100 | 87-89 | 48.5 |
| Boiling Point (°C) | > 300 | Not available | 305.4 |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | Not available | Insoluble in water; soluble in organic solvents.[2] |
Melting Point
The melting point of a crystalline solid is indicative of the strength of its crystal lattice. For 4-Fluoro-4'-nitrobenzophenone, the melting point is reported to be in the range of 87-89 °C. The parent compound, benzophenone, has a significantly lower melting point of 48.5 °C.[3] The introduction of the polar nitro group and the electronegative fluorine atom in 4-Fluoro-4'-nitrobenzophenone allows for stronger intermolecular dipole-dipole interactions, leading to a more stable crystal lattice and a higher melting point.
For 3-Fluoro-4'-nitrobenzophenone, a similar trend is expected. The asymmetry of the substitution pattern might slightly alter the crystal packing efficiency compared to its 4,4'-isomer. It is plausible that the melting point of the 3-fluoro isomer will be in a similar range, potentially slightly lower or higher depending on the specific packing arrangement in the solid state.
Solubility
Benzophenone itself is practically insoluble in water but soluble in many organic solvents.[2] The introduction of a nitro group and a fluorine atom is expected to increase the polarity of the molecule. However, the overall large nonpolar surface area of the two phenyl rings will likely result in 3-Fluoro-4'-nitrobenzophenone remaining sparingly soluble in water. It is predicted to be soluble in common organic solvents such as acetone, ethanol, and chloroform.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of 3-Fluoro-4'-nitrobenzophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the 3-fluorophenyl ring will exhibit coupling to the adjacent fluorine atom, resulting in characteristic doublet of doublets or more complex splitting patterns. The protons on the 4-nitrophenyl ring will appear as two distinct doublets, characteristic of a para-substituted benzene ring.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms. The carbonyl carbon is expected to appear in the downfield region (around δ 190-200 ppm). The carbons attached to the fluorine and nitro groups will also show characteristic chemical shifts.
¹⁹F NMR: The fluorine NMR spectrum will provide a definitive confirmation of the fluorine atom's presence and its chemical environment.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl and nitro groups.
-
C=O Stretch: A strong absorption band is expected in the region of 1650-1670 cm⁻¹, characteristic of an aryl ketone.
-
NO₂ Stretch: Two strong absorption bands are anticipated for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
-
C-F Stretch: A moderate to strong absorption band for the C-F stretch is expected in the region of 1100-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z 245.21. Characteristic fragmentation patterns would involve the cleavage of the benzoyl and nitrophenyl moieties.
Experimental Protocols for Physicochemical Characterization
To facilitate further research, this section provides detailed, self-validating protocols for the determination of key physicochemical properties.
Synthesis of 3-Fluoro-4'-nitrobenzophenone
A plausible synthetic route involves the Friedel-Crafts acylation of nitrobenzene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous nitrobenzene (1.0 equivalent) under a nitrogen atmosphere.
-
Addition of Acylating Agent: Slowly add 3-fluorobenzoyl chloride (1.0 equivalent) to the stirred suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Thermal Analysis: Melting Point and Thermal Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the melting point and thermal stability.
DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.
-
Instrument Setup: Place the pan in the DSC cell and use an empty, sealed aluminum pan as a reference.
-
Thermal Program: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: The onset of the endothermic peak corresponds to the melting point.
TGA Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Thermal Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.
Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement.
Protocol:
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water, acetone/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
Applications in Drug Development and Materials Science
Substituted benzophenones are privileged scaffolds in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a precursor for an amino group, which is a versatile handle for further chemical modifications. 3-Fluoro-4'-nitrobenzophenone could serve as a starting material for the synthesis of inhibitors of various enzymes or receptors. In materials science, the polar nature of this compound might be exploited in the design of nonlinear optical materials or as a component in liquid crystal mixtures.
Conclusion
3-Fluoro-4'-nitrobenzophenone represents a promising yet under-characterized molecule. This technical guide has provided a comprehensive overview of its expected physicochemical properties through a comparative analysis with related compounds. The detailed experimental protocols outlined herein offer a clear path for researchers to synthesize and fully characterize this compound, thereby unlocking its potential in drug discovery and materials science. Further experimental investigation is highly encouraged to validate the predictions made in this guide and to expand our understanding of this intriguing molecule.
References
-
National Center for Biotechnology Information. (n.d.). Benzophenone. PubChem Compound Summary for CID 3102. Retrieved from [Link]
